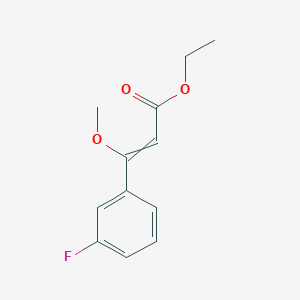

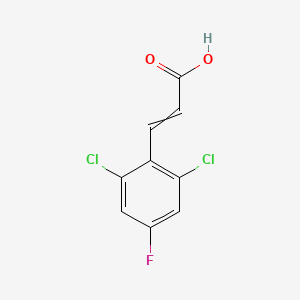

Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate

Overview

Description

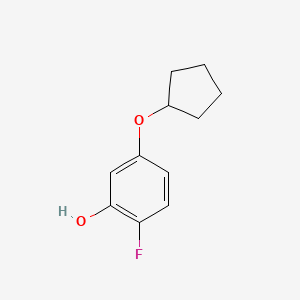

Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate (EFM) is a versatile chemical compound used in a variety of scientific research applications. It is a synthetic compound, consisting of three carbon atoms, two oxygen atoms, one fluorine atom, and one ethyl group. EFM is a colorless liquid with a sweet, fragrant odor and a boiling point of about 166°C. It is a structural analog of ethyl 3-methyl-3-methoxyacrylate, a compound that has been used for many years in a variety of research applications.

Scientific Research Applications

Synthesis of Schiff Bases

Schiff bases are a class of organic compounds with significant biological activities. Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate can be used to synthesize new Schiff bases, which have shown promising results in the treatment of infectious diseases. These compounds have been tested for their antibacterial and antifungal activities, with some showing moderate activity against Candida spp. and particularly against C. albicans .

Antimicrobial Activity

The derivatives of Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate have been evaluated for their potential as antimicrobial agents. The synthesized Schiff bases derived from this compound have been found to possess antibacterial and antifungal properties, which could be beneficial in developing new treatments for drug-resistant strains of bacteria and fungi .

Antifungal Applications

In the realm of antifungal research, Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives have been tested against various fungal species. Some derivatives have demonstrated moderate antifungal activity, which is crucial for addressing the rapid increase in opportunistic fungal infections, especially in immunocompromised patients .

Cytotoxicity Studies

The safety profile of new compounds is paramount. Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives have been subjected to cytotoxicity studies to determine their effect on cell lines. This is a vital step in ensuring that potential new drugs are safe for further development and eventual clinical use .

Molecular Docking Studies

Understanding the mechanism of action is key to drug development. Molecular docking studies have been conducted with Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives to elucidate their antibacterial and antifungal activity. These studies target essential enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .

Development of Biologically Active Molecules

Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate serves as a building block for the preparation of biologically active molecules. Its structure allows for the creation of diverse compounds with potential pharmacological applications, contributing to the field of medicinal chemistry .

Pharmacological Research

Indole derivatives, which can be synthesized using Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate, have a wide range of biological and clinical applications. They are of particular interest due to their diverse pharmacological activities, which include potential therapeutic applications .

Chemical Synthesis and Drug Design

This compound is also valuable in chemical synthesis and drug design. Its fluorinated structure makes it a useful intermediate in the synthesis of more complex chemical entities. Researchers can modify its structure to design new drugs with specific desired activities .

properties

IUPAC Name |

ethyl 3-(3-fluorophenyl)-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(14)8-11(15-2)9-5-4-6-10(13)7-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNHAVOTXHSASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC(=CC=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 126969387 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3aS,4S,6aR-N-(2-(4-Iodophenoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1412744.png)

![8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1412746.png)

![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)

![N-[2-(4-Iodophenoxy)ethyl]acetamide](/img/structure/B1412758.png)

![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)